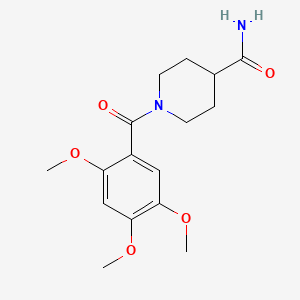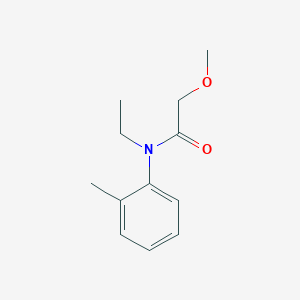
1-(2,4,5-trimethoxybenzoyl)-4-piperidinecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2,4,5-trimethoxybenzoyl)-4-piperidinecarboxamide, also known as AG-1478, is a synthetic compound that has been widely used in scientific research as a selective inhibitor of epidermal growth factor receptor (EGFR). EGFR is a transmembrane receptor tyrosine kinase that plays a critical role in cell growth, differentiation, and survival. Dysregulation of EGFR signaling has been implicated in the development and progression of various types of cancer, making EGFR a promising target for cancer therapy.
作用机制
1-(2,4,5-trimethoxybenzoyl)-4-piperidinecarboxamide exerts its inhibitory effect on EGFR by binding to the ATP-binding site of the receptor, thereby preventing the phosphorylation of tyrosine residues and downstream signaling events. This results in the inhibition of cell growth and survival, as well as the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects
In addition to its anti-tumor activity, 1-(2,4,5-trimethoxybenzoyl)-4-piperidinecarboxamide has been shown to have other biochemical and physiological effects. It has been reported to inhibit the release of inflammatory cytokines and chemokines in response to lipopolysaccharide (LPS) stimulation, suggesting a potential role in the treatment of inflammatory diseases. 1-(2,4,5-trimethoxybenzoyl)-4-piperidinecarboxamide has also been shown to enhance the differentiation of neural stem cells into neurons, highlighting its potential application in regenerative medicine.
实验室实验的优点和局限性
1-(2,4,5-trimethoxybenzoyl)-4-piperidinecarboxamide has several advantages as a tool compound for studying EGFR signaling. It is highly selective for EGFR and does not inhibit other receptor tyrosine kinases, making it a valuable tool for dissecting the specific role of EGFR in various biological processes. 1-(2,4,5-trimethoxybenzoyl)-4-piperidinecarboxamide is also relatively stable and easy to handle, making it suitable for use in a wide range of experimental settings.
However, there are also some limitations to the use of 1-(2,4,5-trimethoxybenzoyl)-4-piperidinecarboxamide. It has a relatively short half-life in vivo, which may limit its efficacy as a therapeutic agent. In addition, its inhibitory effect on EGFR is reversible, which may limit its long-term efficacy in cancer therapy.
未来方向
There are several future directions for the use of 1-(2,4,5-trimethoxybenzoyl)-4-piperidinecarboxamide in scientific research. One potential application is in the study of the role of EGFR in the development and progression of various types of cancer. 1-(2,4,5-trimethoxybenzoyl)-4-piperidinecarboxamide could be used to investigate the mechanisms underlying EGFR-mediated tumor growth and metastasis, as well as to identify new targets for cancer therapy.
Another potential application is in the development of novel EGFR inhibitors with improved pharmacological properties. By understanding the structure-activity relationship of 1-(2,4,5-trimethoxybenzoyl)-4-piperidinecarboxamide and other EGFR inhibitors, it may be possible to design more potent and selective inhibitors with better pharmacokinetic properties.
Finally, 1-(2,4,5-trimethoxybenzoyl)-4-piperidinecarboxamide could also be used in combination with other therapeutic agents to enhance their efficacy in cancer therapy. For example, 1-(2,4,5-trimethoxybenzoyl)-4-piperidinecarboxamide could be combined with chemotherapy or radiation therapy to overcome resistance mechanisms and improve treatment outcomes.
Conclusion
In conclusion, 1-(2,4,5-trimethoxybenzoyl)-4-piperidinecarboxamide is a synthetic compound that has been widely used in scientific research as a selective inhibitor of EGFR. It has been shown to have anti-tumor activity in various preclinical models of cancer, as well as other biochemical and physiological effects. 1-(2,4,5-trimethoxybenzoyl)-4-piperidinecarboxamide has several advantages as a tool compound for studying EGFR signaling, but also has some limitations. There are several future directions for the use of 1-(2,4,5-trimethoxybenzoyl)-4-piperidinecarboxamide in scientific research, including the study of EGFR-mediated cancer progression, the development of novel EGFR inhibitors, and the combination of 1-(2,4,5-trimethoxybenzoyl)-4-piperidinecarboxamide with other therapeutic agents.
合成方法
1-(2,4,5-trimethoxybenzoyl)-4-piperidinecarboxamide can be synthesized using a multi-step process starting from 2,4,5-trimethoxybenzoic acid. The first step involves the conversion of 2,4,5-trimethoxybenzoic acid to its acid chloride derivative using thionyl chloride. The acid chloride is then reacted with piperidine to form the corresponding carboxamide. Finally, the carboxamide is benzoylated using benzoyl chloride to yield 1-(2,4,5-trimethoxybenzoyl)-4-piperidinecarboxamide.
科学研究应用
1-(2,4,5-trimethoxybenzoyl)-4-piperidinecarboxamide has been extensively used in scientific research as a tool compound to study the role of EGFR in various biological processes. It has been shown to inhibit the autophosphorylation of EGFR and downstream signaling pathways, leading to the inhibition of cell proliferation, migration, and invasion in vitro. In vivo studies have also demonstrated the anti-tumor activity of 1-(2,4,5-trimethoxybenzoyl)-4-piperidinecarboxamide in various preclinical models of cancer.
属性
IUPAC Name |
1-(2,4,5-trimethoxybenzoyl)piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O5/c1-21-12-9-14(23-3)13(22-2)8-11(12)16(20)18-6-4-10(5-7-18)15(17)19/h8-10H,4-7H2,1-3H3,(H2,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWKDTKHKARMJKJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1C(=O)N2CCC(CC2)C(=O)N)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(2,4,5-Trimethoxyphenyl)carbonyl]piperidine-4-carboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3H-benzo[b]pyrazolo[3,4-h]-1,6-naphthyridin-1-amine](/img/structure/B5784048.png)



![N-[4-chloro-3-(trifluoromethyl)phenyl]-3-phenylpropanamide](/img/structure/B5784064.png)


![ethyl 2-({[(2-methyl-2-propen-1-yl)amino]carbonothioyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B5784092.png)
![N-{[(3,4-dimethylphenyl)amino]carbonothioyl}-3-methyl-1-benzofuran-2-carboxamide](/img/structure/B5784095.png)
![2-(2-chlorophenoxy)-N-methyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide](/img/structure/B5784102.png)


![N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-5-(5-ethyl-2-thienyl)-N-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5784125.png)
